9-cis-Retinyl Linoleate

Retinoid Signaling Nuclear Receptor Biology Visual Cycle

9-cis-Retinyl Linoleate (CAS 79299-81-3) is a synthetic retinoid ester formed by the conjugation of 9-cis-retinol with linoleic acid. This compound combines the biological activity of 9-cis-retinoids with the stabilizing properties of a polyunsaturated fatty acid ester.

Molecular Formula C38H60O2
Molecular Weight 548.9 g/mol
Cat. No. B13832836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinyl Linoleate
Molecular FormulaC38H60O2
Molecular Weight548.9 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C
InChIInChI=1S/C38H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h11-12,14-15,22,24-25,28-30H,7-10,13,16-21,23,26-27,31-32H2,1-6H3/b12-11-,15-14-,25-22+,29-28+,33-24-,34-30+
InChIKeyXJKITIOIYQCXQR-WRXPCABDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-cis-Retinyl Linoleate: Properties and Specifications for Scientific Procurement


9-cis-Retinyl Linoleate (CAS 79299-81-3) is a synthetic retinoid ester formed by the conjugation of 9-cis-retinol with linoleic acid [1]. This compound combines the biological activity of 9-cis-retinoids with the stabilizing properties of a polyunsaturated fatty acid ester . Its unique 9-cis geometric configuration is critical for interaction with specific nuclear receptors, distinguishing it from all-trans retinoid isomers [2]. As a research tool, it is primarily utilized in studies of visual cycle biochemistry, dermatological applications, and retinoid signaling pathways.

Why 9-cis-Retinyl Linoleate Cannot Be Replaced by Generic Retinoid Analogs


Generic substitution of 9-cis-Retinyl Linoleate with other retinyl esters or retinoid isomers is scientifically unsound due to critical differences in receptor selectivity, metabolic activation pathways, and formulation stability. The 9-cis configuration is essential for binding and activating retinoid X receptors (RXRs), a property not shared by all-trans isomers [1]. Furthermore, the linoleate ester moiety confers distinct hydrolytic kinetics and stability profiles compared to other fatty acid esters like palmitate or acetate [2]. These specific molecular features directly impact experimental outcomes in visual cycle research, dermatological models, and retinoid signaling studies, making precise compound selection a necessity for reproducible science [3].

Quantitative Differentiation Evidence for 9-cis-Retinyl Linoleate


Comparative Isomer Selectivity: 9-cis-Retinoid Activation of RXR vs. All-trans Isomers

The 9-cis isomer of retinoic acid, the active metabolite of 9-cis-retinyl esters, is a high-affinity ligand for Retinoid X Receptors (RXRs), whereas all-trans-retinoic acid does not bind to RXRs with high affinity [1]. 9-cis-Retinoic acid activates GAL4-RXR chimeric receptors with EC50 values of 3-20 nM [2]. In contrast, all-trans-retinoic acid efficiently activates only GAL4-RAR chimeric receptors and shows negligible activity on RXR at comparable concentrations [2]. This selective activation of RXR by the 9-cis isomer underpins its unique biological profile.

Retinoid Signaling Nuclear Receptor Biology Visual Cycle

Superior Thermal Stability: Retinyl Linoleate vs. Retinol and Retinyl Acetate

Retinyl linoleate demonstrates significantly enhanced thermal stability compared to unesterified retinol and shorter-chain retinyl esters. In accelerated stability testing at 43°C, a composition containing retinyl linoleate retained 100% of its activity for at least four weeks [1]. Under identical conditions, both retinol and retinyl acetate lost up to 35% of their activity [1]. This class of unsaturated C18 fatty acid esters provides a marked improvement in formulation robustness, reducing the need for excessive cold-chain logistics during storage and transport.

Formulation Stability Dermatology Cosmeceutical Science

Defined Purity and Composition Profile for Consistent Research Outcomes

Commercially available retinyl linoleate, such as Eastman GEM™ Retinyl Linoleate, is supplied with a well-defined purity and composition specification critical for reproducible experimental work . The typical assay shows >80% retinyl linoleate, with controlled levels of potential impurities and related substances: linoleic acid (<2%), retinyl acetate (<2%), and retinol (<2%) . This high-purity, solvent-free liquid form eliminates the confounding effects of unknown contaminants or diluents that can be present in generic or lower-grade retinoid preparations, ensuring more accurate dose-response relationships and cleaner data interpretation.

Quality Control Analytical Chemistry Materials Specification

Differential Biological Activity: 9-cis-Retinyl Palmitate Exhibits 26% Activity of All-trans Isomer

The geometric isomerism of the retinoid moiety significantly impacts biological activity. Direct comparison of 9-cis-retinyl palmitate to all-trans-retinyl palmitate demonstrates that the 9-cis isomer exhibits a biological activity of 26% relative to the all-trans form . This quantitative difference highlights that the 9-cis configuration, while enabling unique RXR-mediated pathways, comes with a distinct, lower bioactivity profile in classical vitamin A assays. This necessitates careful consideration of isomer selection based on the specific biological question being addressed.

Vitamin A Bioactivity Comparative Retinoid Efficacy Nutritional Biochemistry

Enzymatic Hydrolysis Rate: 9-cis-Retinyl Palmitate Hydrolyzed Slower than 11-cis Isomer

The rate of hydrolysis of retinyl esters to release the active retinol moiety is isomer-dependent. Enzymatic assays demonstrate that the 11-cis isomer of retinyl palmitate is hydrolyzed at a much higher rate than the 9-cis isomer [1]. This kinetic difference in prodrug activation is a critical determinant of the temporal profile of active retinoid exposure. For 9-cis-retinyl linoleate, this suggests a potentially slower, more sustained release of 9-cis-retinol compared to its 11-cis counterpart, which could be advantageous in applications requiring prolonged or tonic receptor activation.

Retinoid Metabolism Enzyme Kinetics Prodrug Activation

Analytical Separation and Identification of 9-cis-Retinyl Linoleate from Other Isomers

The ability to accurately quantify and distinguish 9-cis-retinyl linoleate from its geometric isomers is essential for quality control and pharmacokinetic studies. A validated isocratic adsorption HPLC method has been developed that achieves baseline separation of all-trans-, 13-cis-, 11-cis-, and 9-cis-retinyl linoleate isomers with short retention times and high sensitivity [1]. This analytical capability ensures that the specific 9-cis isomer can be reliably identified and quantified in complex biological matrices, preventing misidentification or inaccurate dosing that could occur with less specific methods.

Analytical Method Validation HPLC Analysis Retinoid Isomer Quantification

Optimized Applications for 9-cis-Retinyl Linoleate Based on Verified Differentiation


Investigations of RXR-Mediated Gene Transcription Pathways

The selective activation of RXR by 9-cis-retinoic acid, with EC50 values in the low nanomolar range, makes 9-cis-retinyl linoleate an essential tool for dissecting RXR-specific signaling pathways [1]. In cell-based assays and animal models, this compound can be used to specifically probe RXR-dependent transcriptional events, as demonstrated by transactivation assays using GAL4-RXR chimeric receptors [1]. This contrasts with all-trans-retinoids, which fail to activate RXR, and thus prevents confounding RAR-mediated signals. This selectivity is critical for studies in metabolism, development, and cancer biology where RXR is a key regulator.

Ophthalmic Research and Visual Cycle Studies

The synthesis and detection of 9-cis-retinyl linoleate alongside other retinyl esters in ocular tissues have been established [1]. The 9-cis isomer is of particular interest in visual cycle research due to its role as a potential precursor to 9-cis-retinal, a chromophore involved in alternative visual pigment regeneration pathways. The ability to accurately quantify 9-cis-retinyl linoleate in the eye using validated HPLC methods [1] supports its use as a research tool to investigate the dynamics of retinoid storage and mobilization in the context of visual health and retinal degenerative diseases, as noted in patent literature describing its use in chromophore replacement therapy.

Stable Formulation Development for Dermatological Research

For researchers developing topical formulations for dermatological studies, the enhanced thermal stability of retinyl linoleate offers a significant advantage. As shown in comparative stability testing, compositions containing retinyl linoleate retain full activity under accelerated conditions (4 weeks at 43°C) where retinol and retinyl acetate degrade substantially [1]. This stability reduces the need for cold storage and minimizes the risk of generating degradation products that could irritate skin or confound experimental results [2]. The 9-cis-retinyl linoleate form may provide additional benefits through RXR activation pathways involved in epidermal homeostasis and anti-inflammatory responses [2].

Metabolic Fate and Prodrug Activation Studies

The differential enzymatic hydrolysis rates observed for retinyl ester isomers make 9-cis-retinyl linoleate a valuable substrate for studying retinoid ester hydrolase activity and prodrug activation kinetics [1]. The slower hydrolysis of the 9-cis ester bond compared to the 11-cis isomer allows for the investigation of sustained-release kinetics. This property can be exploited in cell culture or ex vivo tissue models to achieve a more gradual, tonic activation of retinoid signaling pathways, which may more closely mimic physiological exposure profiles than a rapid bolus of free retinol or retinoic acid.

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